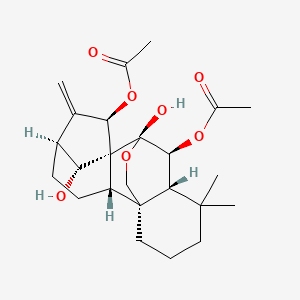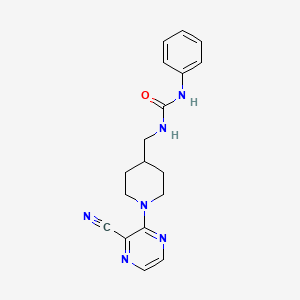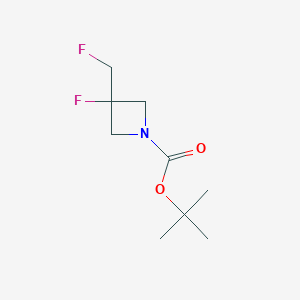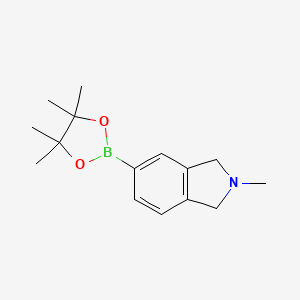![molecular formula C17H17N3O4S2 B2493647 2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868217-72-5](/img/structure/B2493647.png)
2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole" involves complex organic reactions. A specific method detailed the reaction of 5-aryloxytetrazoles with dimethyl sulfoxide and DMSO-acetic anhydride, leading to the synthesis of 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole among other products, showcasing the intricate steps required to synthesize such compounds (Dabbagh et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of related compounds, like 2-[2-Methyl-5-nitro-4-(phenylsulfonylmethyl)imidazol-1-yl]ethanol, reveals the orientation of functional groups and their spatial arrangement. This structural information is crucial for understanding the chemical behavior and reactivity of these compounds (Crozet et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving sulfanyl and sulfonyl groups tethered to functionalized benzoate derivatives featuring a nitroimidazole moiety have been explored, indicating the versatility and reactivity of these functional groups in synthesizing compounds with potential biological activity (Rodriguez et al., 2020).
Physical Properties Analysis
The physical properties of compounds within this chemical class, such as melting points, solubility, and crystalline structure, are directly influenced by their molecular structure. The detailed study and characterization of these properties are essential for their practical application and manipulation in various chemical processes.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical species, define the applications and usability of such compounds. Studies on related compounds have shown significant antimicrobial and antitubercular activity, illustrating the potential of these molecules in medicinal chemistry and drug development (Ranjith et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Antibacterial Activity : The synthesis of similar sulfonamide compounds like 1-methyl-2-[(4-aminophenyl)sulfonyl] amino-5-nitroimidazole has shown good activity against both aerobic and anaerobic Gram-positive and Gram-negative bacteria (Bertolini et al., 1989).
Leishmanicidal Evaluation : Derivatives with a nitroimidazole moiety, coupled with diversely substituted benzoic acids, have exhibited efficient antileishmanial activity, suggesting potential uses in treating Leishmania infections (Rodriguez et al., 2020).
Therapeutic Applications : Quaternary salt derivatives of similar compounds have shown significant efficacy in treating anticholinesterase intoxication, indicating potential therapeutic uses (Goff et al., 1991).
Chemical Synthesis and Analysis
Synthesis Techniques : Studies on the synthesis of related compounds like 2-methyl-5-nitro-4-(phenylsulfonylmethyl)imidazol-1-yl ethanol provide insight into chemical synthesis methods and structural analysis (Crozet et al., 2002).
Oxidation Processes : Research on the oxidation of polyfunctional sulfides, including similar compounds, has highlighted high chemoselectivity in these processes, which is crucial for pharmaceutical synthesis (Loginova et al., 2011).
Pharmaceutical Building Blocks : The Mannich-type reaction involving sulfonium salts has been used for synthesizing alpha-sulfanyl-beta-amino acid derivatives, important for pharmaceuticals with potent biological activity (Kantam et al., 2010).
Potential Pesticidal Activity
- Pesticides Synthesis : The synthesis of tribromomethyl phenyl sulfone derivatives, incorporating a halogenmethylsulfonyl moiety, indicates the potential for novel pesticides (Borys et al., 2012).
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-13-3-2-4-14(11-13)12-25-17-18-9-10-19(17)26(23,24)16-7-5-15(6-8-16)20(21)22/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUWSXGFZQLTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)
![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)
